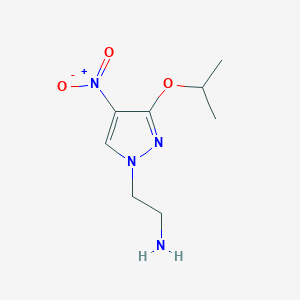
2-丁基-1,3-噻唑烷-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Butyl-1,3-thiazolidine-4-carboxylic acid” is a sulfur-containing amino acid . It is an important building block of β-lactam antibiotics . It has a functional parent α-amino acid .
Synthesis Analysis
The synthesis of “2-Butyl-1,3-thiazolidine-4-carboxylic acid” involves the fast reaction kinetics between 1,2-aminothiols and aldehydes . This reaction affords a thiazolidine product that remains stable and does not require any catalyst . The reaction is believed to require acidic pH and a long reaction time .Molecular Structure Analysis
The molecular structure of “2-Butyl-1,3-thiazolidine-4-carboxylic acid” involves a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “2-Butyl-1,3-thiazolidine-4-carboxylic acid” include the orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine . This reaction is interesting as it is a bio-conjugation reaction that is poorly explored .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Butyl-1,3-thiazolidine-4-carboxylic acid” include a molecular weight of 189.28 . It is a powder at room temperature .科学研究应用
Proteomics Research
2-Butyl-1,3-thiazolidine-4-carboxylic acid is utilized in proteomics research. Researchers study its interactions with proteins, enzymes, and other biomolecules. Its unique structure and functional groups allow it to participate in protein-ligand binding studies, protein folding investigations, and enzyme inhibition assays .
Peptide Coupling Reactions
This compound finds application in peptide synthesis. Specifically, it is used in peptide coupling reactions. Peptide synthesis involves linking amino acids together to form longer peptide chains. Thiazolidine-2-carboxylic acid contributes to the efficient formation of peptide bonds during this process .
β-Lactam Antibiotics
Thiazolidine-2-carboxylic acid serves as a crucial building block for β-lactam antibiotics. These antibiotics include penicillins and cephalosporins, which are widely used in clinical medicine. By incorporating this compound into their structures, researchers can modify antibiotic properties and enhance their effectiveness .
Hog Kidney D-Amino Acid Oxidase Substrate
Interestingly, thiazolidine-2-carboxylic acid has been identified as a physiological substrate of hog kidney D-amino acid oxidase. This enzyme plays a role in metabolizing D-amino acids. Understanding its interactions with this substrate can provide insights into enzymatic processes and potential therapeutic applications .
Hydrophilic Interaction Liquid Chromatography (HILIC)
In scientific experiments, researchers have explored the use of hydrophilic interaction liquid chromatography (HILIC) coupled with the UV properties of 2-butyl-1,3-thiazolidine-4-carboxylic acid. This combination allows convenient monitoring of the compound, especially when studying relatively high concentrations .
UV Properties and Monitoring
Due to its beneficial UV properties, 2-butyl-1,3-thiazolidine-4-carboxylic acid is amenable to monitoring using UV spectroscopy. Researchers can track its behavior and interactions in solution, providing valuable data for various applications .
作用机制
Target of Action
Thiazolidine derivatives, which include 2-butyl-1,3-thiazolidine-4-carboxylic acid, are known to have a broad spectrum of biological activities .
Mode of Action
Thiazolidine derivatives are known to interact with various biological targets, leading to diverse therapeutic and pharmaceutical activities .
Biochemical Pathways
Thiazolidine derivatives, in general, are known to influence a variety of biological processes .
Result of Action
Thiazolidine derivatives are known to have diverse therapeutic and pharmaceutical activities .
Action Environment
The degradation behavior of certain thiazolidine derivatives has been observed to favor higher temperatures and ph .
安全和危害
未来方向
属性
IUPAC Name |
2-butyl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-2-3-4-7-9-6(5-12-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPKWDIJKMEYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1NC(CS1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,3S,4R,6S,8S,10R,13R,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14-tetrol](/img/structure/B2562915.png)
![N-[(4-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2562917.png)


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2562923.png)
![tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate](/img/structure/B2562924.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-4-ylmethyl)oxamide](/img/structure/B2562928.png)


![N-ethyl-3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2562931.png)


